molecular formula C19H21Cl2N3O3S2 B2922082 5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1328685-27-3

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2922082
CAS No.: 1328685-27-3
M. Wt: 474.42
InChI Key: SASGMNXKVVPTET-UHFFFAOYSA-N
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Description

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O3S2 and its molecular weight is 474.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, including thiazoles and benzothiazoles, represent a significant area of interest due to their diverse biological activities and applications in medicinal chemistry. Research in this area often focuses on the synthesis of novel compounds with potential therapeutic effects. For instance, the generation of a structurally diverse library through alkylation and ring closure reactions using thiophene derivatives showcases the synthetic versatility of these compounds, potentially leading to the discovery of new pharmaceuticals or materials with unique properties (Roman, 2013).

Biological Activity and Antimicrobial Properties

Compounds containing thiazole and benzothiazole cores have been extensively studied for their biological activities, including antimicrobial and antitubercular effects. For example, novel synthesis approaches have led to the creation of thiazolopyrimidines and oxadiazepines with significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these heterocycles (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, some derivatives have shown promising results as inhibitors of Mycobacterium tuberculosis, suggesting their relevance in addressing antibiotic resistance and tuberculosis treatment (Marvadi et al., 2020).

Materials Science and Corrosion Inhibition

In the realm of materials science, benzothiazole derivatives have been identified as effective corrosion inhibitors, protecting metals from degradation in aggressive environments. This application is crucial in industries where metal longevity and durability are paramount. The synthesis of benzothiazole derivatives and their evaluation as corrosion inhibitors for carbon steel in acidic solutions exemplify the potential of these compounds to contribute to materials protection and preservation strategies (Hu et al., 2016).

Properties

IUPAC Name

5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2.ClH/c1-22(2)6-3-7-23(18(24)15-4-5-17(20)27-15)19-21-12-10-13-14(11-16(12)28-19)26-9-8-25-13;/h4-5,10-11H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASGMNXKVVPTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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